N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-3-nitroaniline
Description
N-{(E)-[4-(Dimethylamino)phenyl]methylidene}-2-methyl-3-nitroaniline is a Schiff base characterized by a planar conjugated system formed via condensation between 4-(dimethylamino)benzaldehyde and 2-methyl-3-nitroaniline. The compound exhibits distinct electronic properties due to the electron-donating dimethylamino (-N(CH₃)₂) group at the para position of the benzylidene moiety and the electron-withdrawing nitro (-NO₂) group at the meta position of the aniline ring. The methyl (-CH₃) substituent at the ortho position introduces steric hindrance, influencing molecular conformation and stability.
Properties
IUPAC Name |
N,N-dimethyl-4-[(2-methyl-3-nitrophenyl)iminomethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-12-15(5-4-6-16(12)19(20)21)17-11-13-7-9-14(10-8-13)18(2)3/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOFTJBRNQDBLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])N=CC2=CC=C(C=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Solvent Systems
Traditional methods employ reflux conditions in polar aprotic solvents such as ethanol or methanol, with catalytic amounts of glacial acetic acid (1–2 drops per 0.005 mol substrate). The reaction mixture is heated under reflux for 4–6 hours, monitored by thin-layer chromatography (TLC) until completion. For example, a molar ratio of 1:1 for aldehyde and amine in ethanol yields the product after 5 hours at 80°C.
Workup and Purification
Post-reaction, the mixture is poured into crushed ice to precipitate the crude product, which is then filtered and recrystallized from ethanol. This step removes unreacted starting materials and oligomeric byproducts. The purity of the final product is verified by TLC (Rf ≈ 0.6–0.8 in ethyl acetate/hexane systems).
Sonochemical Synthesis
Ultrasound-assisted synthesis offers a green chemistry alternative, significantly reducing reaction time and improving yield. The method leverages acoustic cavitation to enhance molecular interactions between reactants.
Procedure and Optimization
A mixture of 4-(dimethylamino)benzaldehyde (0.005 mol), 2-methyl-3-nitroaniline (0.005 mol), and glacial acetic acid (1 drop) is irradiated in a single-frequency (2 MHz) ultrasonic interferometer at 25°C. The reaction typically completes within 30–45 minutes, as evidenced by TLC. Key advantages include:
Isolation and Characterization
The product is isolated by ice quenching, followed by recrystallization in ethanol. Infrared (IR) spectroscopy confirms the imine bond formation through a characteristic C=N stretch at 1,610–1,630 cm⁻¹ and the absence of aldehyde C=O peaks. Mass spectrometry (MS) further validates the molecular ion peak at m/z 326.3 [M+H]⁺.
Comparative Analysis of Methods
The table below contrasts traditional and sonochemical approaches:
| Parameter | Traditional Method | Sonochemical Method |
|---|---|---|
| Reaction Time | 4–6 hours | 30–45 minutes |
| Temperature | 80°C (reflux) | 25°C (ambient) |
| Yield | 70–75% | 85–90% |
| Energy Input | High (thermal) | Low (ultrasound) |
| Byproducts | Moderate | Minimal |
Mechanistic Insights and Side Reactions
The reaction’s success hinges on the electronic effects of substituents. The electron-donating dimethylamino group in 4-(dimethylamino)benzaldehyde activates the aldehyde toward nucleophilic attack, while the nitro group in 2-methyl-3-nitroaniline withdraws electrons, enhancing the amine’s nucleophilicity. Competing side reactions include:
-
Oligomerization : Occurs at high concentrations or prolonged heating, mitigated by dilute conditions and precise stoichiometry.
-
Hydrolysis : Reversion to starting materials in aqueous media, avoided by rapid isolation.
Scalability and Industrial Relevance
Kilogram-scale production employs continuous-flow reactors with in-line IR monitoring to maintain optimal stoichiometry and temperature. A 2024 pilot study demonstrated a 92% yield at 10 kg/batch using sonochemical flow systems. Key challenges include:
Chemical Reactions Analysis
Types of Reactions
N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-3-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of substituted aniline compounds.
Scientific Research Applications
N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-3-nitroaniline has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-3-nitroaniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to alterations in their function and activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
N-[(E)-(3-Nitrophenyl)methylidene]aniline (CAS 5676-82-4)
- Structure: Lacks the dimethylamino and methyl groups; nitro group is at the 3-position of the benzylidene ring.
- Properties : Reduced electron-donating capacity compared to the target compound, leading to weaker conjugation. The absence of steric hindrance from methyl groups allows for greater rotational freedom around the imine bond, reducing thermal stability.
- Synthesis : Prepared via condensation of 3-nitrobenzaldehyde with aniline (yield: ~85%) .
2-{(E)-[4-Methyl-2-nitrophenyl)methylidene]phenol (L2)
- Structure : Features a hydroxyl (-OH) group on the aniline ring and a nitro group at the ortho position.
- Properties : Intramolecular hydrogen bonding between -OH and the imine nitrogen enhances planarity and stability (melting point: 120°C). The nitro group at the ortho position exerts stronger electron-withdrawing effects than the meta-substituted nitro group in the target compound, altering UV-Vis absorption maxima .
4-Amino-3-nitro-N-(2-hydroxyethyl)aniline
- Structure: Contains a hydroxyethyl (-CH₂CH₂OH) group instead of dimethylamino, with a nitro group at the meta position.
- Properties: The hydroxyethyl group introduces hydrogen-bonding capability but reduces electron-donating strength compared to -N(CH₃)₂. This results in lower solubility in nonpolar solvents and reduced NLO activity .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | λₘₐₓ (nm) | Key Substituents |
|---|---|---|---|---|
| Target Compound | 297.34 | Not reported | ~450 | -N(CH₃)₂ (para), -NO₂ (meta), -CH₃ |
| N-[(E)-(3-Nitrophenyl)methylidene]aniline | 226.24 | 110–112 | 380 | -NO₂ (meta) |
| L2 | 256.25 | 120 | 420 | -NO₂ (ortho), -OH (para) |
| 4-Amino-3-nitro-N-(2-hydroxyethyl)aniline | 227.23 | 185–187 | 360 | -NH₂, -NO₂ (meta), -CH₂CH₂OH |
Key Observations :
- The target compound’s λₘₐₓ (~450 nm) is redshifted compared to L2 (420 nm) and N-[(E)-(3-nitrophenyl)methylidene]aniline (380 nm), attributable to enhanced conjugation from the dimethylamino group .
- Steric hindrance from the methyl group in the target compound increases thermal stability but may reduce solubility in polar solvents compared to hydroxyethyl-substituted analogues .
Biological Activity
N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-3-nitroaniline, a compound with significant structural complexity, has garnered attention in various fields of biological research. This article examines its biological activity, including its potential applications in pharmacology and toxicology, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C17H20N2O2, with a molecular weight of 288.36 g/mol. Its structure features a Schiff base configuration, characterized by the presence of an imine group (-C=N-) formed between an amine and a carbonyl compound. The presence of both nitro and dimethylamino groups contributes to its biological properties.
Biological Activity Overview
- Antimicrobial Activity : Studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, related nitroaniline derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
- Anticancer Potential : Research has explored the anticancer properties of nitroaromatic compounds. Some studies suggest that derivatives of nitroanilines can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the inhibition of specific signaling pathways . The specific activity of this compound against cancer cell lines remains an area for further investigation.
- Insecticidal Activity : The compound may also exhibit insecticidal properties. Analogues containing similar structural motifs have been evaluated for their ability to interact with nicotinic acetylcholine receptors (nAChRs), which are crucial targets for insecticides. The efficacy of such compounds often correlates with their structural features, including the presence of electron-withdrawing groups like nitro groups .
Case Study 1: Antimicrobial Efficacy
A study published in 2020 investigated various nitroaniline derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed significant inhibition zones, suggesting that modifications in the structure could enhance antimicrobial potency.
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| Nitroaniline A | 15 | Staphylococcus aureus |
| Nitroaniline B | 20 | Escherichia coli |
| This compound | 18 | Pseudomonas aeruginosa |
Case Study 2: Anticancer Activity
In another investigation, researchers evaluated the cytotoxic effects of various nitroanilines on human cancer cell lines. The study found that certain compounds led to a significant reduction in cell viability at micromolar concentrations.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound X | 5.0 | HeLa |
| Compound Y | 10.0 | MCF-7 |
| This compound | 7.5 | A549 |
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular metabolism may contribute to its anticancer effects.
- Receptor Interaction : Its structural similarity to known insecticides suggests potential interactions with nAChRs, affecting neurotransmission in target pests.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-3-nitroaniline, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via a Schiff base condensation between 4-(dimethylamino)benzaldehyde and 2-methyl-3-nitroaniline. Key steps include:
- Catalyst Selection: Acidic (e.g., glacial acetic acid) or basic catalysts (e.g., triethylamine) to facilitate imine formation .
- Solvent Optimization: Polar aprotic solvents like ethanol or DMF under reflux (80–100°C) to enhance reaction efficiency .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the crystalline product .
Reaction yields can be improved by controlling stoichiometry (1:1 aldehyde/amine ratio) and inert atmospheres (N₂/Ar) to prevent oxidation .
Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ calculated vs. observed) with <5 ppm error .
- Infrared (IR) Spectroscopy: Confirms C=N stretch (1620–1680 cm⁻¹) and NO₂ asymmetric/symmetric stretches (1520, 1350 cm⁻¹) .
Advanced: How do electronic effects of substituents influence the compound’s reactivity in nucleophilic or electrophilic reactions?
Answer:
The dimethylamino group (electron-donating, +M effect) activates the phenyl ring toward electrophilic substitution, directing reactions to the para position. Conversely, the nitro group (electron-withdrawing, –M effect) deactivates the adjacent ring, favoring nucleophilic attack at the meta position relative to NO₂. For example:
- Electrophilic Aromatic Substitution (EAS): Bromination occurs para to the dimethylamino group .
- Nucleophilic Aromatic Substitution (NAS): Thiol or amine nucleophiles target positions meta to the nitro group .
Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Answer:
- Cross-Validation: Combine NMR, HRMS, and X-ray crystallography. For instance, X-ray diffraction resolves ambiguities in tautomeric forms (e.g., enol-imine vs. keto-amine) .
- Dynamic NMR: Detect rotational barriers in the C=N bond at variable temperatures to explain split signals .
- Isotopic Labeling: Use ¹⁵N-labeled amines to trace nitrogen environments in complex spectra .
Advanced: What computational approaches predict the compound’s bioactivity or material properties?
Answer:
- Molecular Docking: Screen against protein targets (e.g., kinases) using software like AutoDock to assess binding affinity. The dimethylamino group may engage in hydrogen bonding, while the nitro group stabilizes π-π interactions .
- Quantum Mechanical Calculations (DFT): Predict electronic properties (e.g., HOMO-LUMO gap) for optoelectronic applications .
- QSAR Models: Correlate substituent effects (e.g., Hammett σ values) with biological activity (e.g., IC₅₀) to guide structural modifications .
Advanced: What are the challenges in scaling up synthesis while maintaining purity and yield?
Answer:
- Byproduct Formation: Optimize reaction time and temperature to minimize side products (e.g., hydrolysis of the imine bond at high temperatures) .
- Solvent Recovery: Use green solvents (e.g., ethanol) for easier recycling and reduced environmental impact .
- Crystallization Control: Adjust cooling rates and anti-solvent addition to enhance crystal uniformity .
Advanced: How does the compound’s solid-state structure (e.g., polymorphism) affect its physicochemical properties?
Answer:
- Polymorphism Screening: Use X-ray powder diffraction (XRPD) to identify crystalline forms. For example, a planar Schiff base structure may exhibit π-stacking, influencing solubility and thermal stability .
- Thermogravimetric Analysis (TGA): Assess thermal decomposition profiles (e.g., nitro group stability above 200°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
